molecular formula C8H11ClN2O B11818880 N'-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride

N'-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride

Cat. No.: B11818880
M. Wt: 186.64 g/mol
InChI Key: SUFOKYMNVDKXRJ-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-methylbenzene-1-carboximidamide hydrochloride is a substituted benzimidamide derivative characterized by a methyl group at the para position of the benzene ring and an N'-hydroxyguanidine moiety (Figure 1). The hydrochloride salt form enhances its solubility in aqueous media, a common feature in pharmaceutical applications .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

N'-hydroxy-4-methylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c1-6-2-4-7(5-3-6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H

InChI Key

SUFOKYMNVDKXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 4-methylbenzene-1-carboximidamide with hydroxylamine hydrochloride under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization to obtain the desired compound .

Chemical Reactions Analysis

N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of N'-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-formylbenzonitrile with hydroxylamine hydrochloride under basic conditions. This process yields an intermediate oxime that is subsequently converted into the desired carboximidamide derivative. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability .

Chemical Properties:
The compound exhibits various chemical reactivity patterns:

  • Oxidation: Can be oxidized to form nitroso and nitro derivatives.
  • Reduction: The hydroxyimino group can be reduced to an amino group.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring .

Chemical Research

This compound serves as a building block for synthesizing more complex molecules. It is utilized in organic synthesis as a reagent, facilitating the development of novel compounds with specific functionalities .

Biological Research

The compound has been investigated for its role in enzyme inhibition and protein modification. Its mechanism of action involves forming covalent bonds with active site residues of enzymes, which can lead to inhibition or modification of their activity. This property makes it a candidate for developing therapeutic agents targeting various diseases .

Case Study: Tankyrase Inhibition
In a study exploring inhibitors of tankyrases (enzymes involved in cancer cell proliferation), this compound was evaluated for its inhibitory effects. The results indicated promising activity against tankyrases, suggesting potential applications in cancer therapy .

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and materials with tailored properties. Its ability to undergo various chemical transformations allows for the development of products suited for specific applications, such as antimicrobial agents and enzyme inhibitors .

Data Tables

Application AreaSpecific Use CasesNotable Findings
Chemical Research Building block for complex moleculesFacilitates organic synthesis
Biological Research Enzyme inhibition studiesEffective against tankyrases in vitro
Industrial Use Production of specialty chemicalsTailored properties for specific applications

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with proteins and other biomolecules, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and molecular properties of N'-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
N'-Hydroxy-4-methylbenzene-1-carboximidamide HCl -CH₃ (4), -NHOH (N') C₈H₁₁ClN₂O 198.64* Enhanced solubility (HCl salt), moderate lipophilicity
4-(Benzyloxy)benzimidamide HCl -OCH₂C₆H₅ (4) C₁₄H₁₅ClN₂O 282.74 Bulky benzyloxy group; increased lipophilicity
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide HCl -Br (4), -N-(CH₂CH₂OCH₃) C₁₀H₁₄BrClN₂O 324.09 Bromine (electron-withdrawing), methoxyethyl side chain
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide -CH₂OH (4) C₈H₁₀N₂O₂ 166.18 Polar hydroxymethyl group; likely lower logP

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects: The methyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the benzyloxy group in significantly increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. The hydroxymethyl group in adds polarity, improving water solubility but possibly limiting blood-brain barrier penetration.
  • Salt Forms : Hydrochloride salts (e.g., ) are common in drug formulations to improve stability and dissolution rates.

Biological Activity

N'-Hydroxy-4-methylbenzene-1-carboximidamide hydrochloride, also known as a derivative of hydroxylamine, is an organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound features a hydroxylamine moiety attached to a carboximidamide functional group on a methyl-substituted benzene ring. Its molecular formula is C9H10N3OC_{9}H_{10}N_{3}O with a molecular weight of approximately 180.2 g/mol. The presence of both hydroxylamine and carboximidamide groups enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. Its mechanism typically involves:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activities, influencing cellular responses and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property positions it as a potential candidate for the development of new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through its interaction with tankyrases—enzymes involved in cancer cell proliferation and survival. In vitro studies have shown that certain derivatives can inhibit tankyrases effectively, suggesting a pathway for therapeutic development in oncology .

Structure-Activity Relationship (SAR)

A study focused on the SAR of related compounds demonstrated that modifications to the hydroxylamine and carboximidamide groups significantly influence biological activity. For instance, variations in substituents on the benzene ring were found to affect the potency of enzyme inhibition and receptor modulation .

Compound NameActivityIC50 (nM)Reference
This compoundTankyrase Inhibition50
XAV939 (Control)Tankyrase Inhibition1.5
Other AnaloguesVariable>100

In Vivo Studies

In vivo studies have explored the pharmacokinetics and therapeutic efficacy of this compound in animal models. Results indicate promising bioavailability and therapeutic windows, supporting further clinical investigations.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development, particularly for conditions such as cancer and infections caused by resistant pathogens.

Agricultural Chemicals

The compound's antimicrobial properties suggest potential applications in agriculture as a biopesticide or fungicide, contributing to sustainable farming practices.

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